

Application Note: Spectrophotometric Determination of Ferrous Succinate Concentration

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Compound of Interest

Compound Name: *Ferrous succinate*

Cat. No.: *B157808*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrous succinate is an iron supplement used in the treatment of iron-deficiency anemia.[1] Accurate quantification of the ferrous iron (Fe^{2+}) content in raw materials and final pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note details a simple, rapid, and reliable spectrophotometric method for the determination of **ferrous succinate** concentration. The method is based on the formation of a stable, colored complex between ferrous ions and a chromogenic agent, which can be quantified using UV-Vis spectrophotometry.[2][3]

Principle

The spectrophotometric determination of ferrous iron involves the reaction of Fe^{2+} ions with a suitable chromogenic reagent to form a colored complex.[4] A commonly used and highly specific reagent for this purpose is 1,10-phenanthroline.[2][4][5] In an acidic medium, ferrous ions react with 1,10-phenanthroline to form a stable orange-red tris(1,10-phenanthroline)iron(II) complex. The intensity of the color produced is directly proportional to the concentration of ferrous ions in the sample, which can be measured spectrophotometrically at the wavelength of maximum absorbance (λ_{max}).[4][6] To ensure that all iron present is in the ferrous state, a reducing agent such as hydroxylamine hydrochloride is added to the sample.[5][7] The pH of

the solution is maintained within the optimal range for complex formation (typically pH 3-5) using a buffer solution, such as sodium acetate.[\[6\]](#)[\[7\]](#)

Experimental Protocols

1. Reagents and Materials

- **Ferrous Succinate** reference standard
- Ferrous Ammonium Sulfate Hexahydrate $[(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}]$
- 1,10-Phenanthroline
- Hydroxylamine Hydrochloride $(\text{NH}_2\text{OH} \cdot \text{HCl})$
- Sodium Acetate $(\text{CH}_3\text{COONa})$
- Concentrated Sulfuric Acid (H_2SO_4)
- Deionized Water
- Volumetric flasks (100 mL, 1000 mL)
- Pipettes (various sizes)
- UV-Vis Spectrophotometer
- Cuvettes

2. Preparation of Reagents

- **Standard Iron Solution (100 ppm):** Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate and dissolve it in a 1000 mL volumetric flask containing deionized water and 5 mL of concentrated sulfuric acid. Dilute to the mark with deionized water.[\[7\]](#)
- **1,10-Phenanthroline Solution (0.1% w/v):** Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be required to facilitate dissolution.[\[2\]](#)

- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
- Sodium Acetate Solution (10% w/v): Dissolve 10 g of sodium acetate in 100 mL of deionized water.

3. Preparation of Standard Curve

- Prepare a series of working standard solutions with concentrations ranging from 0.5 to 5.0 mg/L of iron by appropriately diluting the 100 ppm standard iron solution.[\[8\]](#)
- Into a series of 100 mL volumetric flasks, pipette 0, 5, 10, 25, and 50 mL of the 10 mg/L Fe standard solution.[\[8\]](#)
- To each flask, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of 1,10-phenanthroline solution.
- Add sodium acetate solution to adjust the pH to approximately 3-5.
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for at least 10 minutes.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.[\[8\]](#)
- Plot a calibration curve of absorbance versus concentration.

4. Sample Preparation and Analysis

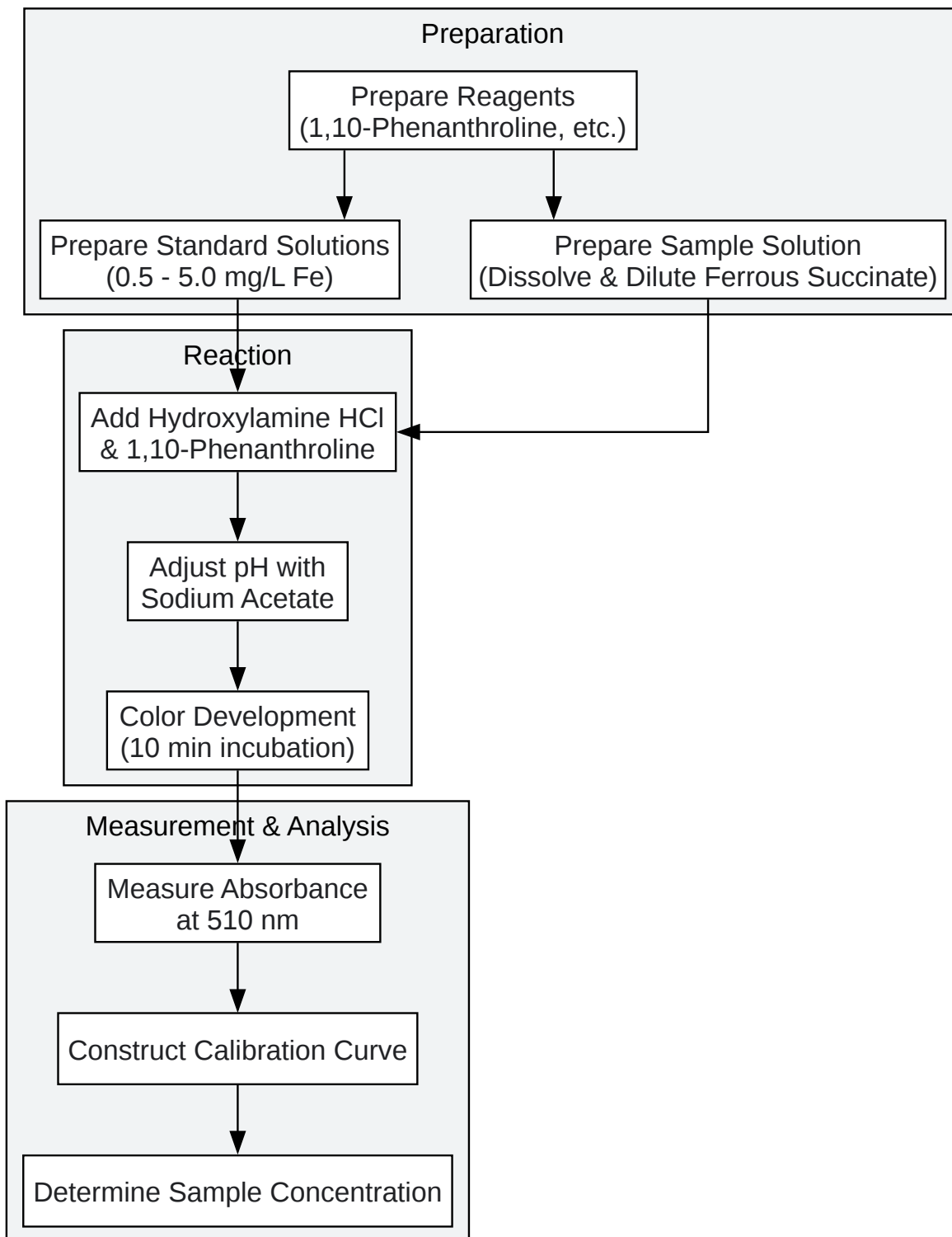
- Accurately weigh a quantity of the **ferrous succinate** sample expected to contain a known amount of iron.
- Dissolve the sample in deionized water, acidified with a few drops of sulfuric acid, in a volumetric flask of appropriate size.
- Dilute the sample solution as necessary to bring the iron concentration within the range of the standard curve.

- Take an aliquot of the diluted sample solution and transfer it to a 100 mL volumetric flask.
- Follow steps 3-7 as described in the "Preparation of Standard Curve" section.
- From the measured absorbance, determine the concentration of iron in the sample solution using the calibration curve.
- Calculate the concentration of **ferrous succinate** in the original sample.

Data Presentation

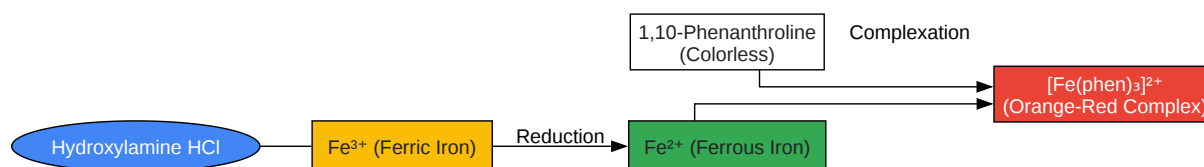
Parameter	Value	Reference
Chromogenic Reagent	1,10-Phenanthroline	[2] [4] [5]
Wavelength of Maximum Absorbance (λ_{max})	510 - 522 nm	[7] [8]
pH Range for Complex Formation	3 - 5	[7]
Reducing Agent	Hydroxylamine Hydrochloride	[5] [7]
Buffer	Sodium Acetate	[6] [7]
Linearity Range	0.15 - 9.10 $\mu\text{g/mL}$	[5]
Correlation Coefficient (r^2)	> 0.999	[3]

Mandatory Visualization



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Caption: Experimental workflow for spectrophotometric determination of **ferrous succinate**.



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Caption: Chemical reaction pathway for the colorimetric determination of ferrous iron.

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